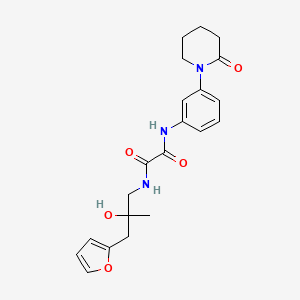
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Furan Intermediate : The furan ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves cyclizing 1,4-dicarbonyl compounds.
- Preparation of Oxalamide Intermediate : This is achieved by reacting oxalyl chloride with an appropriate amine under anhydrous conditions.
- Coupling Reaction : The final step involves coupling the furan-derived amine with the oxalamide intermediate to form the desired product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown antiproliferative activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Oxadiazole A | HCT-116 | 15.6 |
| Oxadiazole B | HeLa | 20.4 |
| N1-(3-furan...) | TBD | TBD |
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties similar to other oxalamides, particularly in inhibiting tyrosinase activity, which is crucial for melanin production. In studies involving phenolic compounds, significant tyrosinase inhibitory activities were observed, suggesting that this compound could potentially inhibit this enzyme .
Mechanism of Action :
The mechanism involves binding to the active site of tyrosinase, disrupting its function and leading to decreased melanin synthesis. This is particularly relevant in conditions like hyperpigmentation.
Cytotoxicity Studies
In cytotoxicity assays conducted on B16F10 melanoma cells, compounds similar to this compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the biological efficacy of compounds with similar structures:
- Study on Tyrosinase Inhibition : A study evaluated the effects of various phenolic compounds on tyrosinase activity in zebrafish larvae, showing that specific structural modifications enhance inhibitory potency .
- Antiproliferative Effects : Another study assessed a library of oxadiazole derivatives for their antiproliferative effects and found promising candidates that inhibited topoisomerase I activity, indicating potential for cancer therapy .
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-21(28,13-17-8-5-11-29-17)14-22-19(26)20(27)23-15-6-4-7-16(12-15)24-10-3-2-9-18(24)25/h4-8,11-12,28H,2-3,9-10,13-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGPYFLCAYSRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














